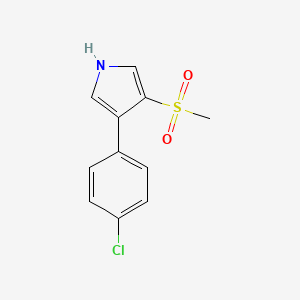
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and an oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired oxazolidinone compound. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further investigation in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the oxazolidinone ring is particularly interesting due to its known activity in other pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-2-furancarboxaldehyde: Similar in structure but with a furan ring instead of an oxazolidinone ring.
2-(4-Chlorophenyl)-5-pyrimidinecarboxylic acid: Contains a pyrimidine ring and a carboxylic acid group.
Chlorfenapyr: A halogenated pyrrole used as a pesticide.
Uniqueness
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyloxazolidin-4-one is unique due to the presence of both the oxazolidinone ring and the imino group, which confer distinct chemical and biological properties
属性
分子式 |
C17H11ClN2O3 |
|---|---|
分子量 |
326.7 g/mol |
IUPAC 名称 |
(5Z)-5-[2-(4-chlorophenyl)-2-oxoethylidene]-2-imino-3-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-8-6-11(7-9-12)14(21)10-15-16(22)20(17(19)23-15)13-4-2-1-3-5-13/h1-10,19H/b15-10-,19-17? |
InChI 键 |
GZKDHGYKBZRHPO-QFULKBQASA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C(=O)C3=CC=C(C=C3)Cl)/OC2=N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


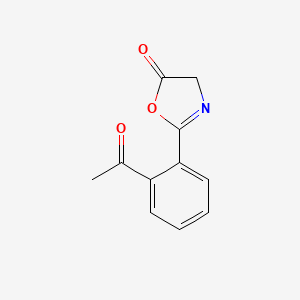
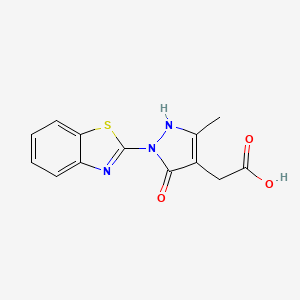

![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
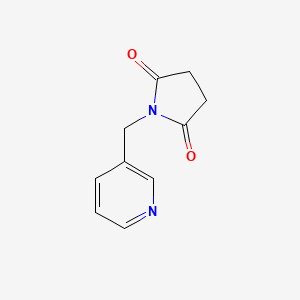
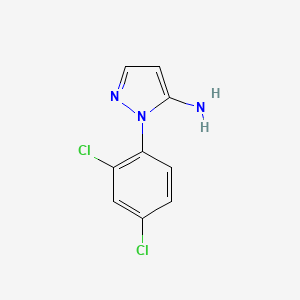
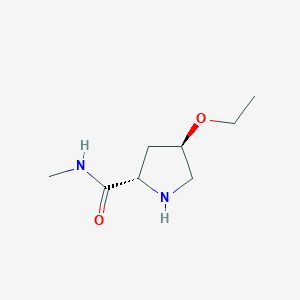
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)

![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)


